molecular formula C5H5N3O4 B2714518 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 4598-86-1

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2714518
CAS No.: 4598-86-1
M. Wt: 171.112
InChI Key: OMMBYRSUPXNTEK-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C5H5N3O4. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of 1-methyl-1H-pyrazole-3-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the nitration process and prevent over-nitration .

Another method involves the cyclization of appropriate precursors. For example, a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can be used to prepare pyrazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components .

Properties

IUPAC Name

1-methyl-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)4(6-7)5(9)10/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMBYRSUPXNTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4598-86-1
Record name 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
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